![molecular formula C12H9N3S B5016699 2-[3-(1H-pyrazol-3-yl)phenyl]-1,3-thiazole](/img/structure/B5016699.png)
2-[3-(1H-pyrazol-3-yl)phenyl]-1,3-thiazole
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Description
Synthesis Analysis
The synthesis of similar molecules, particularly those containing pyrazole and thiazole moieties, involves multi-step processes that may include condensation, cyclization, and substitution reactions. One efficient method described involves a one-pot, multi-component reaction that allows for the rapid synthesis of diversely functionalized derivatives with high yields (Jilloju et al., 2021). Another approach utilizes a one-pot, four-component condensation reaction, highlighting the versatility and efficiency of synthesizing complex molecules in a single step (Bade & Vedula, 2015).
Molecular Structure Analysis
The molecular structure of compounds in this class is typically confirmed using various spectroscopic and analytical techniques, including IR, NMR, and X-ray crystallography. The structural characterization often reveals the planarity or non-planarity of the molecule, the orientation of substituents, and the confirmation of the heterocyclic rings involved (Kariuki et al., 2021).
Future Directions
properties
IUPAC Name |
2-[3-(1H-pyrazol-5-yl)phenyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c1-2-9(11-4-5-14-15-11)8-10(3-1)12-13-6-7-16-12/h1-8H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZMEGAWZHLEPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CS2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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